3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline
Description
3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline is a substituted aniline derivative featuring a 3-methylphenyl group linked via a methylene bridge to a 1-methyl-1H-pyrazol-5-yl moiety. Its structure combines the aromaticity of aniline with the heterocyclic properties of pyrazole, which may influence its electronic, steric, and biological characteristics.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-10-4-3-5-11(8-10)13-9-12-6-7-14-15(12)2/h3-8,13H,9H2,1-2H3 |
InChI Key |
HPIUYJUOQWHUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure Example
Drawing from analogous processes for related pyrazole-aniline compounds, a representative preparation method is as follows:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1-methyl-1H-pyrazole-5-carbaldehyde | Commercially available or prepared via Vilsmeier-Haack formylation of 1-methyl-pyrazole | Essential aldehyde intermediate |
| 2 | Formation of imine intermediate | Mix 1-methyl-1H-pyrazole-5-carbaldehyde with 3-methylaniline in ethanol | Reflux 1-2 hours, inert atmosphere |
| 3 | Reduction of imine to amine | Add sodium borohydride portion-wise at 0-5°C | Stir 2-3 hours, quench with water |
| 4 | Work-up | Extract with organic solvent (e.g., ethyl acetate), wash with aqueous sodium bicarbonate and brine | Dry over anhydrous sodium sulfate |
| 5 | Purification | Recrystallization from ethanol or column chromatography | Yields typically 70-90% |
This reductive amination route is favored due to its straightforwardness and mild conditions.
Analytical Characterization of the Product
To confirm the successful synthesis and purity of 3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline, the following techniques are employed:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | 1H NMR shows aromatic protons (~7.0-7.5 ppm), pyrazole protons (~6.0-7.0 ppm), methyl singlets (~2.0-2.5 ppm) |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z corresponding to C11H14N4 (~210 g/mol) |
| Infrared Spectroscopy (IR) | Functional group identification | N-H stretch (~3300 cm⁻¹), aromatic C-H (~3100 cm⁻¹), C=N stretch (~1600 cm⁻¹) |
| High Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak with >95% area under curve |
Research Findings and Optimization Insights
Yield Optimization : Reaction temperature and solvent choice significantly influence yield. Lower temperatures during reduction prevent side reactions, while ethanol provides a good balance of solubility and reaction rate.
Avoidance of Toxic Solvents : Industrial processes avoid pyridine due to toxicity, favoring ethanol or acetonitrile.
Protection Strategies : When multi-step synthesis involves sensitive groups, protecting groups on the aniline or pyrazole nitrogen may be used, followed by deprotection.
Reaction Monitoring : TLC and HPLC are routinely used to monitor reaction progress and optimize reaction times.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | 1-methyl-1H-pyrazole-5-carbaldehyde + 3-methylaniline | Sodium borohydride, ethanol | Reflux, mild temp | High selectivity, mild conditions | Requires aldehyde synthesis |
| Alkylation | 3-methylaniline + 1-methyl-1H-pyrazol-5-ylmethyl halide | Base (K2CO3 or NaH) | Room temp to 60°C | Direct, fewer steps | Halomethyl derivative may be unstable |
| Cyclization Approaches (related pyrazoles) | Precursors with protecting groups | Lawesson’s reagent (for related compounds) | Elevated temp, inert atmosphere | Useful for complex derivatives | More complex, multi-step |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations:
- Steric Considerations : The methylene bridge in N-[(pyrazolyl)methyl]aniline derivatives introduces conformational flexibility, unlike direct C–N linkages (e.g., 3-(1-methyl-1H-pyrazol-5-yl)aniline) .
- Biological Relevance : Fluorinated analogs (e.g., 3-fluoro derivative) are often prioritized in drug discovery due to improved metabolic stability and binding affinity .
Analogous Syntheses
- 3-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline : Synthesized via nucleophilic substitution between 3-fluoroaniline and 5-(chloromethyl)-1-methylpyrazole .
- N-(4-Fluorobenzyl)-3,4-dimethoxy-N-((4-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)thiazol-2-yl)methyl)aniline : Prepared via multi-step alkylation and cyclization, highlighting the versatility of pyrazole-aniline hybrids in complex architectures .
Antimicrobial Activity
Cholesterol Ester Transfer Inhibition
- Thiazole-Pyrazole-Aniline Hybrids : Derivatives such as N-(4-fluorobenzyl)-3,4-dimethoxy-N-((4-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)thiazol-2-yl)methyl)aniline demonstrate inhibitory activity against cholesteryl ester transfer protein (CETP), a target for cardiovascular therapeutics .
Biological Activity
3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline, also referred to as N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline, is an organic compound characterized by its unique structure that includes a pyrazole moiety linked to an aniline group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and other therapeutic applications.
- Molecular Formula : C₁₄H₁₉N₃
- Molecular Weight : 229.32 g/mol
- CAS Number : 910037-08-0
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Tubulin Inhibition : Compounds containing pyrazole rings are known to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of colchicine, a well-known anticancer agent .
- Enzyme Interaction : Molecular docking studies suggest that this compound has favorable binding affinities with several enzymes and receptors, indicating potential anti-proliferative effects against various cancer cell lines.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Here are some findings from recent studies:
These results demonstrate the compound's potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute to its biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(1-Methyl-1H-indol-3-yl)methyl-aniline | Contains an indole instead of a pyrazole | Stronger anticancer activity against specific cell lines |
| N-(3,4-Dimethoxyphenyl)-N-methyl-aniline | Substituted phenyl ring | Enhanced solubility and bioavailability |
| N-(1,3-Diphenyl-1H-pyrazol-4-yl)methyl-aniline | Diphenyl substituent on the pyrazole | Potentially broader spectrum of biological activity |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrazole derivatives in cancer therapy:
- Cytotoxicity Studies : A study reported that derivatives of pyrazole exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines, with IC50 values indicating strong efficacy .
- Molecular Dynamics Simulations : These simulations have shown that compounds similar to this compound interact with proteins primarily through hydrophobic contacts, enhancing their potential as drug candidates .
- Antitumor Activity : Compounds derived from pyrazoles have been found to induce apoptosis in cancer cells, showcasing their role in cancer treatment .
Q & A
Basic Questions
Q. What synthetic routes are recommended for 3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline?
- Methodology : Alkylation of 3-methylaniline with (1-methyl-1H-pyrazol-5-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Purify via silica gel chromatography (hexane/ethyl acetate gradient). Monitor reaction progress by TLC and confirm product purity via HPLC (>95%).
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Compare with analogs like 4-methoxy derivatives for substitution patterns.
- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z: 228.14).
- IR : Identify N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
Q. How to ensure compound purity for experimental reproducibility?
- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Validate purity against reference standards. For crystalline batches, perform elemental analysis (C, H, N) with ≤0.3% deviation.
Advanced Research Questions
Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points)?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) to account for polymorphism.
- Single-crystal X-ray diffraction : Resolve structural ambiguities and validate purity. Refine data using SHELXL and visualize with ORTEP-3.
Q. What strategies elucidate hydrogen-bonding networks in crystal structures?
- Methodology : Conduct graph set analysis (e.g., Etter’s rules) on crystallographic data to classify motifs (e.g., D -donors, S -syntons). Use Mercury software to calculate interaction geometries (distance, angle). Compare with related aniline derivatives to identify trends.
Q. How does the methyl group on the pyrazole ring influence regioselectivity in electrophilic reactions?
- Methodology : Perform comparative nitration studies with methylated vs. non-methylated analogs. Monitor reaction kinetics via in situ IR or HPLC. Use DFT calculations (if computational resources permit) to map electron density distributions.
Q. What advanced analytical techniques quantify trace impurities or degradation products?
- Methodology :
- GC-MS : Detect volatile impurities (e.g., residual solvents) using a DB-5 column and electron ionization.
- LC-TOF/MS : Identify non-volatile degradation products (e.g., oxidation byproducts) with high mass accuracy (±2 ppm).
Q. How to model the compound’s environmental fate in soil systems?
- Methodology : Adapt soil column studies (e.g., pump-controlled migration assays) to track aniline derivatives. Analyze spatial distribution via HPLC-UV and model partitioning coefficients (Kd) using MATLAB or COMSOL.
Methodological Notes
- Crystallography : For high-resolution data, use low-temperature (100 K) measurements to minimize thermal motion artifacts. SHELXL refinement parameters should include anisotropic displacement for non-H atoms.
- Stability Testing : Store samples in amber vials under argon at –20°C. Conduct accelerated stability studies (40°C/75% RH) with monthly HPLC checks.
- Comparative Reactivity : Benchmark against structurally similar compounds (e.g., 4-methoxy-N-aryl derivatives) to isolate steric/electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
